molecular formula C15H19FN2O2 B4728976 1-(3-fluorobenzoyl)-N,N-dimethyl-4-piperidinecarboxamide

1-(3-fluorobenzoyl)-N,N-dimethyl-4-piperidinecarboxamide

Cat. No. B4728976
M. Wt: 278.32 g/mol
InChI Key: ZCTNBDGXBQSDBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-fluorobenzoyl)-N,N-dimethyl-4-piperidinecarboxamide is a chemical compound that belongs to the class of piperidinecarboxamides. It is commonly referred to as FUB-PB-22, and it is a synthetic cannabinoid that mimics the effects of tetrahydrocannabinol (THC), the active ingredient in marijuana. FUB-PB-22 has gained popularity in recent years due to its potent psychoactive effects, and it has been used both recreationally and for scientific research purposes. In

Mechanism of Action

FUB-PB-22 acts on the CB1 receptor in a similar manner to 1-(3-fluorobenzoyl)-N,N-dimethyl-4-piperidinecarboxamide, by binding and activating the receptor. This leads to the activation of various signaling pathways in the brain, resulting in the psychoactive effects of FUB-PB-22. It has also been shown to have some affinity for the CB2 receptor, which is involved in the regulation of the immune system.
Biochemical and Physiological Effects:
FUB-PB-22 has been shown to produce a range of biochemical and physiological effects in the body. These effects include increased heart rate, blood pressure, and body temperature, as well as altered mood, perception, and cognition. It has also been shown to have analgesic and anxiolytic effects, making it a potential therapeutic agent for the treatment of pain and anxiety disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FUB-PB-22 in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the endocannabinoid system and its role in various physiological and pathological conditions. However, one of the limitations of using FUB-PB-22 is its potential for abuse and dependence, which can lead to ethical concerns in scientific research.

Future Directions

There are several future directions for the use of FUB-PB-22 in scientific research. One direction is the development of new therapeutic agents based on the structure of FUB-PB-22, which could have improved efficacy and safety profiles. Another direction is the study of the long-term effects of FUB-PB-22 on the brain and body, which could provide valuable insights into the potential risks and benefits of using synthetic cannabinoids. Finally, the use of FUB-PB-22 in combination with other drugs or therapies could lead to the development of new treatment strategies for various diseases and disorders.

Scientific Research Applications

FUB-PB-22 has been widely used in scientific research as a tool to study the endocannabinoid system and its role in various physiological and pathological conditions. It has been shown to have high affinity and selectivity for the CB1 receptor, which is the primary receptor responsible for the psychoactive effects of 1-(3-fluorobenzoyl)-N,N-dimethyl-4-piperidinecarboxamide. Its use in scientific research has led to the discovery of new therapeutic targets for the treatment of various diseases such as pain, anxiety, and depression.

properties

IUPAC Name

1-(3-fluorobenzoyl)-N,N-dimethylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN2O2/c1-17(2)14(19)11-6-8-18(9-7-11)15(20)12-4-3-5-13(16)10-12/h3-5,10-11H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCTNBDGXBQSDBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CCN(CC1)C(=O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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